N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide
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Overview
Description
N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide is a complex organic compound that features a combination of dibenzofuran, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dibenzofuran moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the benzothiazole moiety: This often involves the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling of the two moieties: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired amide bond.
Final functionalization: Introduction of the acetamide group and any necessary purification steps.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide: can be compared with other compounds containing dibenzofuran or benzothiazole moieties.
Unique Features: The combination of these moieties in a single molecule may confer unique properties such as enhanced binding affinity, improved stability, or specific reactivity.
List of Similar Compounds
- Dibenzofuran derivatives
- Benzothiazole derivatives
- Acetamide derivatives
This structure should provide a comprehensive overview of the compound. For specific details, consulting scientific literature and experimental data would be necessary.
Properties
Molecular Formula |
C28H19N3O3S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H19N3O3S2/c32-23-7-3-1-5-17(23)15-29-18-10-12-22-26(14-18)36-28(31-22)35-16-27(33)30-19-9-11-21-20-6-2-4-8-24(20)34-25(21)13-19/h1-15,32H,16H2,(H,30,33) |
InChI Key |
QIEDYGFUKZIKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5)O |
Origin of Product |
United States |
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